Cas no 2137625-08-0 (2-chloro-3,9-dimethyl-4H-pyrido1,2-apyrimidin-4-one)

2-chloro-3,9-dimethyl-4H-pyrido1,2-apyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-3,9-dimethyl-4H-pyrido1,2-apyrimidin-4-one
- 2137625-08-0
- 2-chloro-3,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- EN300-1083340
-
- Inchi: 1S/C10H9ClN2O/c1-6-4-3-5-13-9(6)12-8(11)7(2)10(13)14/h3-5H,1-2H3
- InChI Key: AMJBBVBERQZFEM-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C(N2C=CC=C(C)C2=N1)=O
Computed Properties
- Exact Mass: 208.0403406g/mol
- Monoisotopic Mass: 208.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 32.7Ų
2-chloro-3,9-dimethyl-4H-pyrido1,2-apyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1083340-1g |
2-chloro-3,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137625-08-0 | 95% | 1g |
$728.0 | 2023-10-28 | |
Enamine | EN300-1083340-0.05g |
2-chloro-3,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137625-08-0 | 95% | 0.05g |
$612.0 | 2023-10-28 | |
Enamine | EN300-1083340-2.5g |
2-chloro-3,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137625-08-0 | 95% | 2.5g |
$1428.0 | 2023-10-28 | |
Enamine | EN300-1083340-5g |
2-chloro-3,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137625-08-0 | 95% | 5g |
$2110.0 | 2023-10-28 | |
Enamine | EN300-1083340-0.1g |
2-chloro-3,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137625-08-0 | 95% | 0.1g |
$640.0 | 2023-10-28 | |
Enamine | EN300-1083340-5.0g |
2-chloro-3,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137625-08-0 | 5g |
$2110.0 | 2023-06-10 | ||
Enamine | EN300-1083340-10g |
2-chloro-3,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137625-08-0 | 95% | 10g |
$3131.0 | 2023-10-28 | |
Enamine | EN300-1083340-0.5g |
2-chloro-3,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137625-08-0 | 95% | 0.5g |
$699.0 | 2023-10-28 | |
Enamine | EN300-1083340-1.0g |
2-chloro-3,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137625-08-0 | 1g |
$728.0 | 2023-06-10 | ||
Enamine | EN300-1083340-10.0g |
2-chloro-3,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137625-08-0 | 10g |
$3131.0 | 2023-06-10 |
2-chloro-3,9-dimethyl-4H-pyrido1,2-apyrimidin-4-one Related Literature
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
Additional information on 2-chloro-3,9-dimethyl-4H-pyrido1,2-apyrimidin-4-one
Introduction to 2-chloro-3,9-dimethyl-4H-pyrido1,2-apyrimidin-4-one (CAS No. 2137625-08-0)
2-chloro-3,9-dimethyl-4H-pyrido1,2-apyrimidin-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 2137625-08-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridoaprimidinone class, a structural motif known for its broad spectrum of biological activities. The presence of a chloro substituent and methyl groups at specific positions enhances its potential as a pharmacophore, making it a valuable scaffold for drug discovery initiatives.
The molecular structure of 2-chloro-3,9-dimethyl-4H-pyrido1,2-apyrimidin-4-one features a fused ring system consisting of a pyridine ring connected to an apyrimidinone moiety. This unique arrangement contributes to its distinct chemical properties and reactivity patterns. The chloro group at the 2-position introduces electrophilicity, facilitating nucleophilic substitution reactions that are commonly exploited in synthetic chemistry. Meanwhile, the methyl groups at the 3rd and 9th positions contribute to steric hindrance and may influence electronic distribution across the molecule.
In recent years, there has been growing interest in developing novel heterocyclic compounds for their therapeutic potential. 2-chloro-3,9-dimethyl-4H-pyrido1,2-apyrimidin-4-one has been studied for its potential applications in various pharmacological contexts. One of the most compelling areas of research involves its role as an intermediate in the synthesis of bioactive molecules. Researchers have explored its utility in generating derivatives with enhanced binding affinity to biological targets such as kinases and transcription factors.
Recent advancements in computational chemistry have enabled more efficient screening of such compounds for their pharmacological properties. Virtual screening techniques have been employed to identify potential binding interactions between 2-chloro-3,9-dimethyl-4H-pyrido1,2-apyrimidin-4-one and protein targets relevant to diseases like cancer and inflammation. These studies have highlighted its potential as a lead compound for further optimization.
The synthesis of 2-chloro-3,9-dimethyl-4H-pyrido1,2-apyrimidin-4-one presents both challenges and opportunities for synthetic chemists. The construction of the pyridoaprimidinone core requires multi-step reactions that often involve cyclization and functional group transformations. Modern synthetic methodologies have improved the efficiency and scalability of these processes, making it feasible to produce sufficient quantities for preclinical testing.
One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments with improved efficacy and reduced side effects. 2-chloro-3,9-dimethyl-4H-pyrido1,2-apyrimidin-4-one has shown promise as a starting point for such inhibitors due to its ability to interact with the ATP-binding pockets of kinases.
Another area where this compound has been explored is in antimicrobial research. The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds like 2-chloro-3,9-dimethyl-4H-pyrido1,2-apyrimidin-4-one exhibit diverse biological activities and have been investigated for their potential to disrupt microbial cell wall synthesis or interfere with essential metabolic processes.
The chemical reactivity of 2-chloro-3,9-dimethyl-4H-pyrido1,2-apyrimidin-4-one also makes it a useful building block for generating libraries of derivatives through medicinal chemistry approaches. Techniques such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) leverage the known bioactivity of parent compounds like this one to develop new therapeutic agents.
In conclusion, 2-chloro - 3 , 9 - dimethyl - 4 H - pyrido 1 , 2 - apyrimidin - 4 - one ( CAS No . 21376 25 - 08 - 0 ) represents a promising compound with significant therapeutic potential. Its unique structural features and biological activities make it an attractive candidate for further research and development in pharmaceuticals . As our understanding of molecular interactions advances , compounds like this will continue to play a crucial role in addressing unmet medical needs .
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